An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorohept-1-yne
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chlorohept-1-yne, a valuable bifunctional molecule for organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and key characterization data to facilitate its use in research and development.
Introduction
7-Chlorohept-1-yne is a chemical intermediate possessing two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This unique combination allows for sequential and selective modifications, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The terminal alkyne can participate in various reactions such as C-C bond formation (e.g., Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions (e.g., click chemistry), and hydrosilylation. The alkyl chloride moiety can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.
Synthesis of 7-Chlorohept-1-yne
The most plausible and efficient method for the synthesis of 7-Chlorohept-1-yne is through the alkylation of an acetylide anion with a suitable 1,5-dihalopentane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Proposed Reaction Scheme
The overall reaction involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂), to form sodium acetylide. This is followed by the reaction of the acetylide with a 1,5-dihalopentane, such as 1,5-dichloropentane or, more effectively, 1-chloro-5-iodopentane, to yield 7-Chlorohept-1-yne. The use of 1-chloro-5-iodopentane is preferred as the iodide is a better leaving group than chloride, leading to a more efficient reaction.
Reaction:
HC≡CH + NaNH₂ → HC≡CNa + NH₃ HC≡CNa + I-(CH₂)₅-Cl → HC≡C-(CH₂)₅-Cl + NaI
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Caption: Synthetic pathway for 7-Chlorohept-1-yne.
Experimental Protocol
Synthesis of 6-Chlorohex-1-yne (Adaptable for 7-Chlorohept-1-yne)
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Materials:
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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Acetylene (gas)
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1-Chloro-4-iodobutane (for 6-chlorohex-1-yne) or 1-Chloro-5-iodopentane (for 7-Chlorohept-1-yne)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Ice-ammonium chloride solution (for quenching)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Procedure:
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A three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.
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Small pieces of sodium metal are added to the liquid ammonia, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide. The mixture is stirred until the blue color disappears, indicating the complete formation of sodium amide.
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Acetylene gas is bubbled through the suspension of sodium amide in liquid ammonia to form a slurry of sodium acetylide.
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The gas inlet is replaced with a dropping funnel, and a solution of 1-chloro-5-iodopentane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).
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After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the alkylation reaction.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The ammonia is allowed to evaporate, and water is added to dissolve the inorganic salts.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford 7-Chlorohept-1-yne.
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Characterization of 7-Chlorohept-1-yne
Due to the lack of experimentally determined data for 7-Chlorohept-1-yne, the following tables include predicted data from reliable chemical databases and experimental data for its close homolog, 6-chlorohex-1-yne, for comparative purposes.
Physical Properties
| Property | 7-Chlorohept-1-yne (Predicted/Estimated) | 6-Chlorohex-1-yne (Experimental) |
| Molecular Formula | C₇H₁₁Cl | C₆H₉Cl |
| Molar Mass | 130.62 g/mol | 116.59 g/mol |
| Boiling Point | Estimated: ~170-180 °C at 760 mmHg | 131 °C at 760 mmHg |
| Density | Predicted: 0.938 g/cm³ | 0.968 g/mL |
| Refractive Index | Estimated: ~1.45-1.46 | 1.451 |
Spectroscopic Data
Mass Spectrometry (Predicted for 7-Chlorohept-1-yne)
| Adduct | m/z |
| [M]+ | 130.0544 |
| [M+H]+ | 131.0622 |
| [M+Na]+ | 153.0441 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated for 7-Chlorohept-1-yne)
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¹H NMR:
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A triplet around 1.8-2.0 ppm corresponding to the acetylenic proton (-C≡C-H ).
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Multiplets in the range of 1.5-2.5 ppm for the methylene protons adjacent to the alkyne and the chlorine atom (-C≡C-CH₂ - and -CH₂ -Cl).
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A multiplet around 3.5-3.7 ppm for the methylene protons attached to the chlorine atom (-CH₂ -Cl).
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Multiplets in the range of 1.4-1.8 ppm for the remaining methylene protons.
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¹³C NMR:
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A signal around 80-90 ppm for the substituted alkynyl carbon (-C ≡C-H).
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A signal around 65-75 ppm for the terminal alkynyl carbon (-C≡C -H).
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A signal around 40-50 ppm for the carbon bearing the chlorine atom (-C H₂-Cl).
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Signals in the range of 15-35 ppm for the other methylene carbons.
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Infrared (IR) Spectroscopy (Estimated for 7-Chlorohept-1-yne)
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A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.
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A weak absorption band around 2120 cm⁻¹ corresponding to the C≡C stretching vibration.
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A strong absorption band in the range of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.
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Absorption bands in the range of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the methylene groups.
Logical Workflow for Synthesis and Characterization
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Caption: Synthesis and characterization workflow.
Conclusion
This technical guide outlines a robust and adaptable method for the synthesis of 7-Chlorohept-1-yne. The proposed alkylation of sodium acetylide with 1-chloro-5-iodopentane is a well-established reaction type for the formation of terminal alkynes. The provided characterization data, though largely estimated, offers a solid baseline for the identification and quality control of the synthesized product. This information is intended to empower researchers and drug development professionals in their synthetic endeavors involving this versatile chemical building block.
